molecular formula C10H8N2O2 B098897 4-(1H-Pyrazol-1-yl)benzoic acid CAS No. 16209-00-0

4-(1H-Pyrazol-1-yl)benzoic acid

Cat. No. B098897
CAS RN: 16209-00-0
M. Wt: 188.18 g/mol
InChI Key: XOEKYPIBVOGCDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Pyrazol-1-yl)benzoic acid is a chemical compound with the empirical formula C10H8N2O2 . It is a solid substance with a molecular weight of 188.18 .


Molecular Structure Analysis

The molecular structure of 4-(1H-Pyrazol-1-yl)benzoic acid consists of a pyrazole ring attached to a benzene ring via a single bond, with a carboxylic acid group attached to the benzene ring . The SMILES string representation is OC(=O)c1ccc(cc1)-n2cccn2 .


Physical And Chemical Properties Analysis

4-(1H-Pyrazol-1-yl)benzoic acid has a density of 1.3±0.1 g/cm3, a boiling point of 360.4±25.0 °C at 760 mmHg, and a flash point of 171.8±23.2 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Antileishmanial Agent

4-(1H-Pyrazol-1-yl)benzoic acid: derivatives have been studied for their potential as antileishmanial agents. Research indicates that some compounds in this class show promising activity against Leishmania infantum and Leishmania amazonensis , which are responsible for the disease leishmaniasis . These findings suggest that modifications of the pyrazole moiety could lead to new therapeutic options for this neglected disease.

Antimicrobial Activity

Hydrazone derivatives of 4-(1H-Pyrazol-1-yl)benzoic acid have been synthesized and evaluated for their antimicrobial properties. Studies have shown activity against a range of bacteria, including Gram-positive and Gram-negative strains . This highlights the compound’s potential as a starting point for developing new antimicrobial drugs.

Bactericidal Properties

Specific derivatives of 4-(1H-Pyrazol-1-yl)benzoic acid have demonstrated bactericidal effects against Staphylococcus aureus strains . This is particularly significant given the increasing resistance of many bacterial strains to existing antibiotics.

Anticancer Research

Compounds related to 4-(1H-Pyrazol-1-yl)benzoic acid have been reported to possess anticancer properties. Their structure allows for the potential development of new anticancer agents, expanding the arsenal against various forms of cancer .

Chemical Synthesis

This compound is frequently used as an important intermediate in organic synthesis reactions. Its unique structure makes it a valuable building block for constructing more complex molecules .

Ligand in Coordination Chemistry

In coordination chemistry, 4-(1H-Pyrazol-1-yl)benzoic acid is often utilized as a ligand or functional group. Its ability to bind to metal ions can be exploited in the synthesis of coordination compounds, which have applications in catalysis and materials science .

Safety and Hazards

The safety data sheet for 4-(1H-Pyrazol-1-yl)benzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper precautions should be taken while handling this compound.

properties

IUPAC Name

4-pyrazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEKYPIBVOGCDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353056
Record name 4-(1H-Pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Pyrazol-1-yl)benzoic acid

CAS RN

16209-00-0
Record name 4-(1H-Pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-pyrazol-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 4-(1H-pyrazol-1-yl)benzoate of Step A (0.529 g, 2.62 mmol) in methanol (20 mL) and water (4 mL) was added lithium hydroxide monohydrate (0.220 g, 5.23 mmol) and the reaction mixture heated to reflux for 2 hours. The cooled reaction mixture was concentrated in vacuo to remove methanol and then diluted with water (40 mL). The resulting aqueous solution was washed with diethyl ether (40 mL), then acidified to pH 3 by the addition of concentrated hydrochloric acid. The solid product was filtered and dried in vacuo at 50° C. overnight to afford the title compound (0.479 g, 97%) as a white solid, m.p. 270-272° C.
Quantity
0.529 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-Pyrazol-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(1H-Pyrazol-1-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(1H-Pyrazol-1-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(1H-Pyrazol-1-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(1H-Pyrazol-1-yl)benzoic acid
Reactant of Route 6
4-(1H-Pyrazol-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.